

Application Notes: Therapeutic Drug Monitoring of Maraviroc using Maraviroc-d6

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Compound of Interest

Compound Name: Maraviroc-d6

Cat. No.: B10775544

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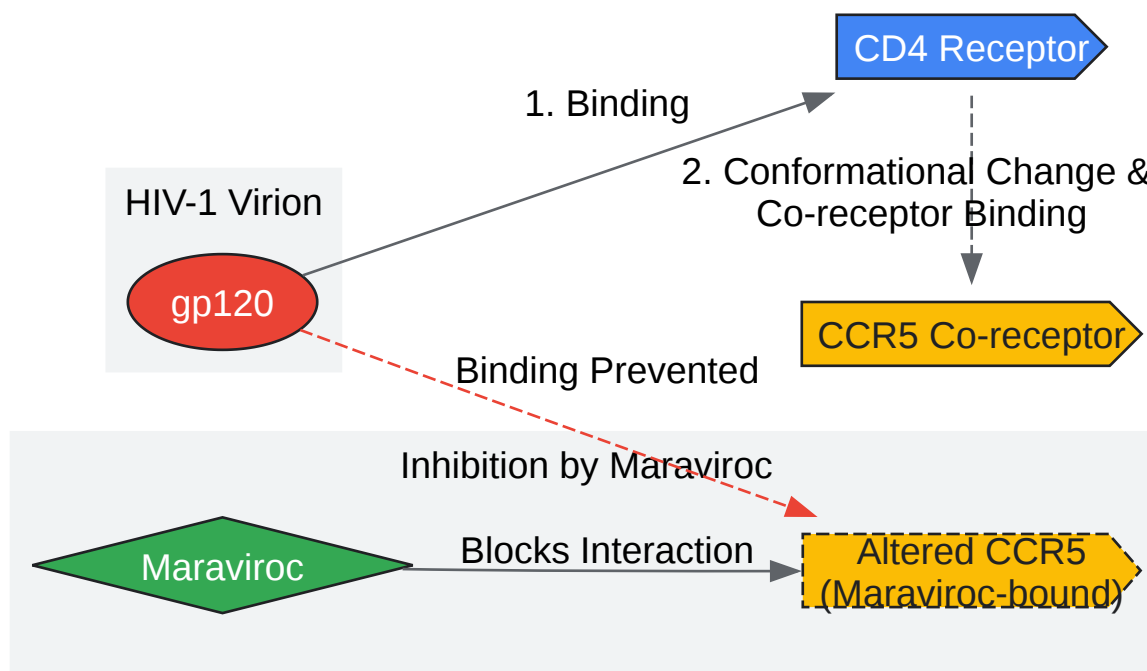
Introduction

Maraviroc is an antiretroviral drug belonging to the class of C-C chemokine receptor type 5 (CCR5) antagonists. It is utilized in the treatment of human immunodeficiency virus type 1 (HIV-1) infection, specifically against CCR5-tropic strains.[1][2] Maraviroc functions by blocking the interaction between the HIV-1 envelope glycoprotein gp120 and the CCR5 co-receptor on host cells, thereby preventing viral entry.[3] Therapeutic drug monitoring (TDM) of Maraviroc is crucial to ensure optimal drug exposure, manage drug-drug interactions, and evaluate the relationship between plasma concentrations and treatment response. This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Maraviroc in human plasma, utilizing its deuterated stable isotope, **Maraviroc-d6**, as an internal standard.

Mechanism of Action

Maraviroc is a non-competitive, allosteric inhibitor of the CCR5 receptor.[1][4] The entry of CCR5-tropic HIV-1 into a host cell, such as a T-lymphocyte or macrophage, is a multi-step process. Initially, the viral envelope protein gp120 binds to the primary CD4 receptor on the host cell surface. This binding induces a conformational change in gp120, allowing it to interact with a co-receptor, either CCR5 or CXCR4.[1] Maraviroc binds to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor, inducing a conformational change in the extracellular loops of CCR5.[1][3] This altered conformation prevents the recognition and

binding of the gp120 V3 loop, effectively blocking the fusion of the viral and cellular membranes and subsequent viral entry.[1]



Mechanism of Action of Maraviroc

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Figure 1: Simplified signaling pathway of Maraviroc's mechanism of action.

Quantitative Analysis using LC-MS/MS

The use of a stable isotope-labeled internal standard, such as **Maraviroc-d6**, is the gold standard for quantitative bioanalysis using LC-MS/MS. **Maraviroc-d6** has nearly identical physicochemical properties to Maraviroc, ensuring similar extraction recovery and ionization efficiency, which corrects for matrix effects and variations in sample processing. This results in high accuracy and precision in the quantification of Maraviroc in complex biological matrices like plasma.

Assay Performance Characteristics

The following table summarizes the performance characteristics of a validated LC-MS/MS method for the quantification of Maraviroc in human plasma using an isotopically-labeled

internal standard.

Parameter	Result	Reference
Linearity Range	0.5 - 1000 ng/mL	[5]
Regression Model	Weighted $1/x^2$ quadratic	[5]
Inter-assay Precision (%CV)	$\leq 5.38\%$	[5]
Intra-assay Precision (%CV)	$\leq 5.98\%$	[5]
Inter-assay Accuracy (%DEV)	$\leq 10.2\%$	[5]
Intra-assay Accuracy (%DEV)	$\leq 8.44\%$	[5]
Mean Recovery	89.1%	[6]

Experimental Protocol: Quantification of Maraviroc in Human Plasma

This protocol outlines a typical procedure for the analysis of Maraviroc in human plasma samples for therapeutic drug monitoring.

Materials and Reagents

- Maraviroc analytical standard
- **Maraviroc-d6** (internal standard)
- Human plasma (with anticoagulant, e.g., EDTA)
- Acetonitrile (HPLC grade)
- Formic acid (LC-MS grade)
- Ammonium formate (LC-MS grade)
- Deionized water (18.2 M Ω ·cm)

- Microcentrifuge tubes
- Pipettes and tips
- Vortex mixer
- Centrifuge
- Sample evaporator
- Autosampler vials

Preparation of Stock and Working Solutions

- Maraviroc Stock Solution (1 mg/mL): Accurately weigh and dissolve Maraviroc in a suitable solvent (e.g., methanol or DMSO) to a final concentration of 1 mg/mL.
- **Maraviroc-d6** Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of **Maraviroc-d6** in the same manner as the Maraviroc stock solution.
- Working Solutions: Prepare serial dilutions of the Maraviroc stock solution in a suitable solvent to create calibration standards and quality control (QC) samples at various concentrations.
- Internal Standard Working Solution: Dilute the **Maraviroc-d6** stock solution with acetonitrile to a final concentration appropriate for spiking into plasma samples (e.g., 100 ng/mL).

Sample Preparation (Protein Precipitation)

- Label microcentrifuge tubes for calibration standards, QC samples, and unknown patient samples.
- Pipette 100 µL of plasma into the appropriately labeled tubes.
- Add the internal standard working solution (e.g., 500 µL of **Maraviroc-d6** in acetonitrile) to each tube.^[6]
- Vortex mix the samples vigorously for 30 seconds to precipitate plasma proteins.

- Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean set of tubes.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
- Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL).
- Vortex mix and transfer the reconstituted samples to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical starting conditions that may require optimization based on the specific instrumentation used.

Parameter	Condition	Reference
Liquid Chromatography		
LC System	Waters ACQUITY UPLC I-CLASS or similar	[7]
Column	Waters ACQUITY UPLC BEH C8, 50 x 2.1 mm, 1.7 µm or similar	[5]
Column Temperature	50 °C	[7]
Mobile Phase A	0.1% Formic acid and 5 mM Ammonium Formate in water	[7]
Mobile Phase B	Acetonitrile	[7]
Flow Rate	0.4 mL/min	[7]
Injection Volume	5-10 µL	
Gradient Elution	A suitable gradient to separate Maraviroc from matrix components. For example, a gradient from 20% to 95% Mobile Phase B.[5]	
Mass Spectrometry		
Mass Spectrometer	SCIEX TRIPLE QUAD™ 5500 or similar	[7]
Ionization Mode	Positive Electrospray Ionization (ESI+)	[8]
Scan Type	Multiple Reaction Monitoring (MRM)	[7][8]
MRM Transitions	Maraviroc: To be optimized (e.g., m/z 515.3 → 388.2); Maraviroc-d6: To be optimized (e.g., m/z 521.3 → 394.2)	

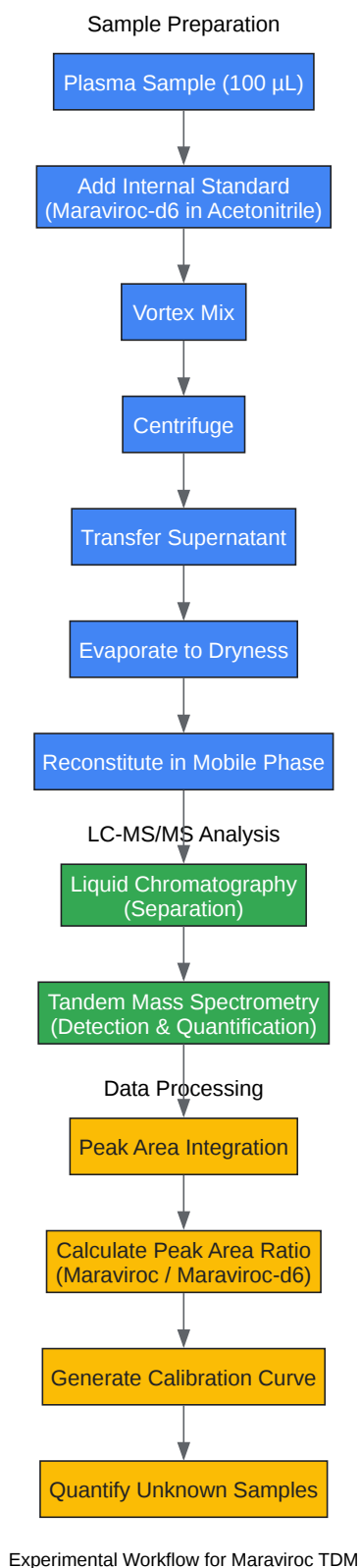
Dwell Time

50 ms

[\[7\]](#)

Data Analysis

- Integrate the peak areas for Maraviroc and **Maraviroc-d6** for each sample.
- Calculate the peak area ratio of Maraviroc to **Maraviroc-d6**.
- Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
- Use the calibration curve to determine the concentration of Maraviroc in the QC and unknown patient samples.



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Figure 2: A typical experimental workflow for the therapeutic drug monitoring of Maraviroc.

Conclusion

The LC-MS/MS method described, utilizing **Maraviroc-d6** as an internal standard, provides a sensitive, specific, and reliable assay for the therapeutic drug monitoring of Maraviroc in human plasma. This enables clinicians and researchers to accurately assess drug exposure, which is critical for optimizing treatment efficacy and minimizing potential toxicities in patients with HIV-1 infection.

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